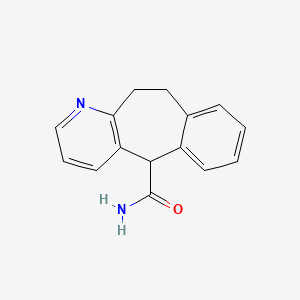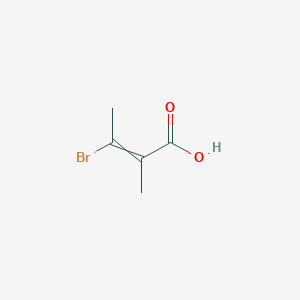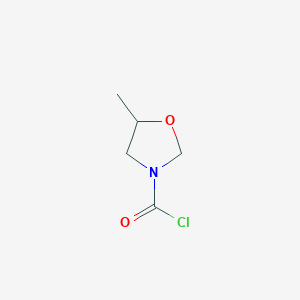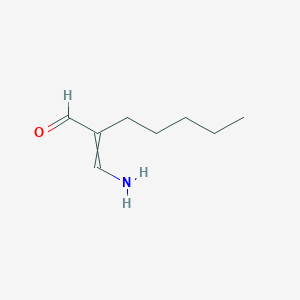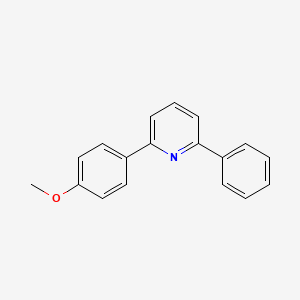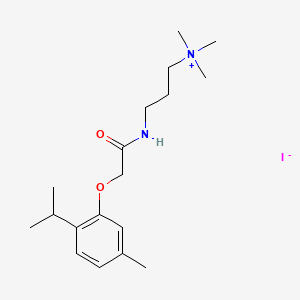
Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide is a quaternary ammonium compound It is characterized by the presence of a thymyloxy group attached to an acetamido moiety, which is further linked to a propyl chain bearing a trimethylammonium group The iodide ion serves as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide typically involves the following steps:
Formation of Thymyloxyacetamide: Thymol is reacted with chloroacetic acid to form thymyloxyacetic acid. This intermediate is then converted to thymyloxyacetamide by reacting with ammonia or an amine.
Quaternization: The thymyloxyacetamide is then reacted with 3-chloropropyltrimethylammonium iodide under basic conditions to form the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the thymyloxy group.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, can react with the quaternary ammonium group.
Oxidizing Agents: Such as hydrogen peroxide, can oxidize the thymyloxy group.
Reducing Agents: Such as sodium borohydride, can reduce the thymyloxy group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted ammonium compounds can be formed.
Oxidation Products: Oxidation of the thymyloxy group can lead to the formation of corresponding ketones or aldehydes.
Reduction Products: Reduction of the thymyloxy group can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of disinfectants and sanitizers.
Wirkmechanismus
The mechanism of action of Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis. This compound can also interact with proteins and enzymes, inhibiting their function. The thymyloxy group may contribute to its antimicrobial activity by generating reactive oxygen species upon oxidation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium Chloride: Known for its surfactant properties.
Uniqueness
Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide is unique due to the presence of the thymyloxy group, which imparts additional antimicrobial properties and potential for generating reactive oxygen species. This makes it particularly effective in applications requiring strong antimicrobial activity.
Eigenschaften
CAS-Nummer |
32305-19-4 |
|---|---|
Molekularformel |
C18H31IN2O2 |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
trimethyl-[3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]propyl]azanium;iodide |
InChI |
InChI=1S/C18H30N2O2.HI/c1-14(2)16-9-8-15(3)12-17(16)22-13-18(21)19-10-7-11-20(4,5)6;/h8-9,12,14H,7,10-11,13H2,1-6H3;1H |
InChI-Schlüssel |
NKDUMTHNWWHYRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCCC[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



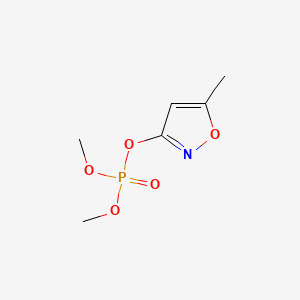
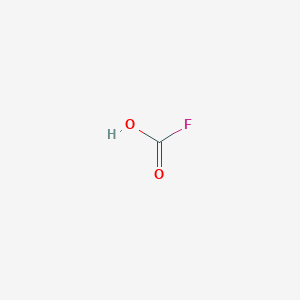
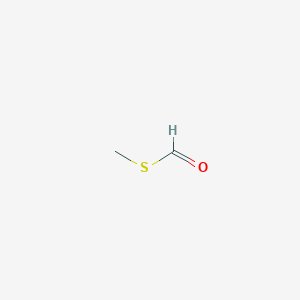
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)

